Product packaging for 1-(4-Chloro-3-ethoxyphenyl)propan-2-one(Cat. No.:)

1-(4-Chloro-3-ethoxyphenyl)propan-2-one

Cat. No.: B14054920
M. Wt: 212.67 g/mol
InChI Key: JODXAINQUYPETA-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-ethoxyphenyl)propan-2-one is a high-purity chemical building block designed for research applications. As a propanone derivative featuring chloro and ethoxy substituents on the phenyl ring, it serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Its molecular structure makes it a potential precursor for the development of novel pharmaceutical compounds and more complex organic molecules . Researchers utilize this compound in exploring structure-activity relationships and synthesizing libraries of compounds for biological screening. The chloro and ethoxy groups offer distinct sites for further chemical modification, enabling the creation of diverse molecular architectures. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. All information provided is for research and development purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClO2 B14054920 1-(4-Chloro-3-ethoxyphenyl)propan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

1-(4-chloro-3-ethoxyphenyl)propan-2-one

InChI

InChI=1S/C11H13ClO2/c1-3-14-11-7-9(6-8(2)13)4-5-10(11)12/h4-5,7H,3,6H2,1-2H3

InChI Key

JODXAINQUYPETA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)C)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 4 Chloro 3 Ethoxyphenyl Propan 2 One

Reactions Involving the Ketone Functional Group

The ketone group, with its electrophilic carbonyl carbon, is a primary site for chemical reactions. Nucleophilic attack, reduction, and reactions at the α-carbon are characteristic transformations.

Nucleophilic Additions and Condensations

The carbonyl carbon of 1-(4-Chloro-3-ethoxyphenyl)propan-2-one is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, proceeds via a two-step mechanism under basic or neutral conditions. The nucleophile initially attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

Under acidic conditions, the reaction mechanism is altered. The carbonyl oxygen is first protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com This activation facilitates the attack by weaker nucleophiles. youtube.com

A variety of nucleophiles can participate in these addition reactions, leading to a diverse range of products. For instance, Grignard reagents (R-MgX) and organolithium compounds (R-Li) introduce an alkyl or aryl group, resulting in the formation of tertiary alcohols after acidic workup. Cyanide ions (from sources like KCN) react to form cyanohydrins, which are versatile intermediates in organic synthesis.

Condensation reactions, which are a class of nucleophilic additions followed by dehydration, can also occur. For example, reaction with primary amines yields imines, while reaction with secondary amines can lead to the formation of enamines.

Table 1: Examples of Nucleophilic Addition Reactions

NucleophileReagent ExampleProduct Type
Hydride IonNaBH₄Secondary Alcohol
Alkyl GroupCH₃MgBrTertiary Alcohol
Cyanide IonKCN/H⁺Cyanohydrin
Primary AmineR-NH₂Imine
Secondary AmineR₂NHEnamine

Note: The table provides generalized examples of product types resulting from the reaction of this compound with the specified nucleophiles.

Reduction Pathways and Products

The ketone functionality of this compound can be readily reduced to a secondary alcohol, 1-(4-chloro-3-ethoxyphenyl)propan-2-ol. This transformation is typically achieved using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org Both reagents act as a source of hydride ions (H⁻). libretexts.org

Sodium borohydride is a milder reducing agent and is often used in protic solvents like methanol (B129727) or ethanol. libretexts.org The reaction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated by the solvent to yield the alcohol. libretexts.org

Lithium aluminum hydride is a much more potent reducing agent and must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), as it reacts violently with protic solvents. chemistrysteps.com The mechanism is similar to that of NaBH₄, involving hydride attack followed by a separate aqueous workup step to protonate the resulting alkoxide. libretexts.org Due to its high reactivity, LiAlH₄ can also reduce other functional groups, such as esters and carboxylic acids, whereas NaBH₄ is generally selective for aldehydes and ketones. libretexts.orgquora.com

Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Pt, Pd, or Ni), can also be employed to reduce the ketone. However, this method may also reduce other unsaturated functionalities if present in the molecule.

Table 2: Common Reducing Agents and Their Products

Reducing AgentSolventWorkupProduct
Sodium Borohydride (NaBH₄)Methanol/EthanolNot typically required1-(4-chloro-3-ethoxyphenyl)propan-2-ol
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether/THFAqueous Acid (e.g., H₃O⁺)1-(4-chloro-3-ethoxyphenyl)propan-2-ol
Hydrogen Gas (H₂)/Metal CatalystEthanol/Acetic AcidNot applicable1-(4-chloro-3-ethoxyphenyl)propan-2-ol

Note: The table outlines the typical conditions for the reduction of the ketone functional group in this compound.

Enolization and α-Halogenation Reactions

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound possess acidic protons. In the presence of an acid or a base, the ketone can exist in equilibrium with its enol or enolate form, respectively. This process, known as tautomerization, is crucial for the reactivity at the α-position.

Under acidic conditions, the carbonyl oxygen is protonated, and a subsequent deprotonation at the α-carbon leads to the formation of a neutral enol intermediate. youtube.com This enol is nucleophilic at the α-carbon and can react with electrophiles. youtube.com

In the presence of a base, an α-proton is abstracted to form a resonance-stabilized enolate anion. youtube.com The enolate is a potent nucleophile and readily reacts with various electrophiles.

A significant reaction involving these intermediates is α-halogenation. In an acidic medium, the enol form reacts with a halogen (Cl₂, Br₂, or I₂) to introduce a single halogen atom at the α-position. chemistrysteps.com The reaction is generally controllable to afford the monohalogenated product because the introduced electron-withdrawing halogen deactivates the molecule towards further enolization. youtube.com

Conversely, under basic conditions, α-halogenation is often difficult to control and typically leads to polyhalogenation. chemistrysteps.com The initial halogen substitution increases the acidity of the remaining α-protons, making subsequent deprotonation and halogenation faster. chemistrysteps.com For methyl ketones, this can lead to the haloform reaction if excess base and halogen are used. libretexts.org

Reactions Involving the Aromatic Ring and Substituents

The substituted phenyl ring in this compound is also a site for chemical transformations, primarily electrophilic aromatic substitution and, under certain conditions, nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Chlorinated Ethoxyphenyl Moiety

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The rate and regioselectivity of this reaction are governed by the directing effects of the existing substituents: the chloro group, the ethoxy group, and the propan-2-one side chain.

The ethoxy group (-OEt) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. The chloro group (-Cl) is a deactivating group but is also an ortho, para-director because of the interplay between its inductive electron-withdrawing effect and its resonance electron-donating effect. The propan-2-one side chain is a deactivating group and a meta-director.

Considering the combined influence of these substituents, the positions for electrophilic attack can be predicted. The powerful ortho, para-directing effect of the ethoxy group will be dominant. The position ortho to the ethoxy group (and meta to the chloro group) is the most likely site for substitution due to the strong activation from the ethoxy group and to minimize steric hindrance.

Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation (using an alkyl/acyl halide and a Lewis acid catalyst).

Nucleophilic Substitution at the Chlorine Atom

Nucleophilic aromatic substitution (SNA) on aryl halides like this compound is generally difficult and requires harsh reaction conditions. However, the presence of electron-withdrawing groups ortho or para to the leaving group (in this case, the chlorine atom) can facilitate this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

In this compound, the propan-2-one group is in the meta position relative to the chlorine atom, and the ethoxy group is in the ortho position. The propan-2-one group's electron-withdrawing effect is less effective from the meta position in stabilizing the intermediate. stackexchange.com The ethoxy group is electron-donating, which further deactivates the ring towards nucleophilic attack. Therefore, nucleophilic substitution of the chlorine atom would likely require forcing conditions, such as high temperatures and pressures, with a strong nucleophile. evitachem.com

Transformations of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) on the aromatic ring is a significant site of chemical reactivity, primarily involving the cleavage of the aryl-oxygen or the ethyl-oxygen bond.

Acid-Catalyzed Cleavage:

Aryl ethers are susceptible to cleavage under strong acidic conditions, typically employing hydrohalic acids like HBr or HI. libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, forming a good leaving group. libretexts.orgwikipedia.org Subsequently, a nucleophilic attack by the halide ion cleaves the C-O bond. For an aryl alkyl ether like this compound, the cleavage will selectively yield a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org This is because the carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org

The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nature of the alkyl group. wikipedia.org Given that the ethoxy group has a primary ethyl substituent, the cleavage is likely to follow an Sₙ2 pathway, where the halide ion attacks the less sterically hindered ethyl group. libretexts.orgwikipedia.org

Table 1: Expected Products from Acid-Catalyzed Cleavage of the Ethoxy Group

Reagent Expected Products Mechanism
HBr (conc.) 1-(4-Chloro-3-hydroxyphenyl)propan-2-one + Bromoethane Sₙ2

Dealkylation with Lewis Acids:

Lewis acids, such as boron tribromide (BBr₃), are highly effective reagents for the dealkylation of aryl ethers under milder conditions than strong mineral acids. mdma.chresearchgate.net The mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by the cleavage of the alkyl-oxygen bond.

Rearrangement Reactions and Isomerization Studies

The structure of this compound allows for the possibility of several classical rearrangement reactions, particularly those involving the migration of substituents on the aromatic ring.

Fries Rearrangement:

While the Fries rearrangement is typically the transformation of a phenolic ester to a hydroxy aryl ketone, an analogous rearrangement could be envisioned under specific conditions that might involve an intramolecular acyl migration. wikipedia.orgsigmaaldrich.com However, a direct Fries rearrangement of the ethoxy group itself is not a standard transformation. Instead, if the ethoxy group were first converted to a phenolic ester, this subsequent product could undergo a Fries rearrangement. The reaction is catalyzed by Lewis acids and is selective for the ortho and para positions. wikipedia.orgbyjus.com The regioselectivity is often influenced by reaction conditions such as temperature and solvent polarity. byjus.com

Bamberger-type Rearrangements:

The Bamberger rearrangement involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to aminophenols. wikipedia.orgscribd.com While not directly applicable to an ether, related rearrangements involving electrophilic intermediates on the aromatic ring could potentially be induced under strongly acidic or oxidizing conditions, leading to isomerization of the substitution pattern on the benzene (B151609) ring.

Isomerization of the Propanone Side Chain:

Under certain acidic or basic conditions, the propan-2-one side chain could potentially undergo keto-enol tautomerism. While this is not a skeletal rearrangement, it is a form of isomerization that can influence the reactivity of the α-carbons.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the aforementioned reactions is crucial for predicting product outcomes and optimizing reaction conditions. This involves the study of transition states and the identification of reaction intermediates.

For Ethoxy Group Cleavage (Sₙ2):

The transition state for the Sₙ2 cleavage of the ethoxy group with a hydrohalic acid would involve a pentacoordinate carbon atom, where the nucleophilic halide is forming a bond to the ethyl group's α-carbon, and the C-O bond is simultaneously breaking. Computational chemistry can be a powerful tool to model such transition states, providing insights into the activation energy of the reaction. nih.gov

For Rearrangement Reactions:

For reactions like the Fries rearrangement, the mechanism is believed to involve the formation of an acylium carbocation intermediate through the coordination of a Lewis acid to the acyl group. wikipedia.org The transition state would then involve the electrophilic attack of this carbocation on the aromatic ring. byjus.com Theoretical calculations, such as Density Functional Theory (DFT), can be employed to investigate the structures and energies of these transition states. beilstein-journals.org

The detection and characterization of transient intermediates are key to confirming reaction mechanisms.

Carbocation Intermediates:

In Sₙ1-type ether cleavages or rearrangement reactions, the formation of carbocation intermediates is often postulated. wikipedia.orgwikipedia.org These highly reactive species are typically not isolated but can be detected using spectroscopic methods under specific conditions.

Spectroscopic Techniques:

Modern spectroscopic techniques are invaluable for identifying reaction intermediates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, low-temperature NMR studies can allow for the direct observation of less stable intermediates.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for detecting and characterizing charged intermediates in solution. nih.govresearchgate.net

Infrared (IR) and UV-Vis Spectroscopy: In situ monitoring of reactions using IR or UV-Vis spectroscopy can provide information about the formation and consumption of species with characteristic chromophores or vibrational modes. rsc.org

For a reaction involving this compound, one could hypothetically use these techniques to monitor the disappearance of the ether C-O stretch in the IR spectrum or to detect the mass of a protonated ether intermediate in an ESI-MS experiment during acid-catalyzed cleavage.

Advanced Spectroscopic and Crystallographic Analyses for Mechanistic and Structural Insights

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Analysis of the FT-IR and Raman spectra would typically involve identifying characteristic peaks. For instance, the C=O stretching vibration is expected to appear as a strong band in the FT-IR spectrum, typically in the region of 1700-1725 cm⁻¹. The exact position of this band can provide insights into the electronic environment of the carbonyl group. The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methyl groups would appear just below 3000 cm⁻¹. The C-Cl stretching vibration usually gives rise to a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Correlation with Theoretical Vibrational Frequencies

To gain a deeper understanding of the experimental vibrational spectra, theoretical calculations are often employed. Using computational chemistry methods, such as Density Functional Theory (DFT), the vibrational frequencies of a molecule can be calculated. These theoretical frequencies can then be correlated with the experimentally observed FT-IR and Raman bands. This correlation is invaluable for assigning specific vibrational modes to the observed spectral peaks, which can sometimes be ambiguous, especially in the complex fingerprint region. The theoretical calculations also provide a basis for understanding how different conformations of the molecule might influence the vibrational spectrum. However, without experimental data for 1-(4-Chloro-3-ethoxyphenyl)propan-2-one, a meaningful correlation with theoretical frequencies cannot be established.

Solvent Effects on Vibrational Modes

The vibrational modes of a molecule can be influenced by its environment, particularly the solvent in which it is dissolved. Solvent effects on vibrational frequencies arise from intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, between the solute and solvent molecules. For this compound, the polar carbonyl group would be particularly sensitive to the polarity of the solvent. In a more polar solvent, the C=O stretching frequency is expected to shift to a lower wavenumber (a red shift) due to the stabilization of the polar ground state. Studying these solvent-induced shifts can provide valuable information about the nature of solute-solvent interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), and the connectivity between them.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the methylene (B1212753) protons adjacent to the carbonyl group (a singlet), the methyl protons of the ketone (a singlet), and the aromatic protons on the substituted benzene (B151609) ring. The chemical shifts and coupling patterns of these signals would provide crucial information for confirming the molecular structure. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule, with their chemical shifts being indicative of their electronic environment.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign all the ¹H and ¹³C signals and to establish the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals couplings between protons that are on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the ethyl group and between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is essential for assigning the carbon signals based on the already assigned proton signals.

Without experimental NMR data, a detailed analysis using these techniques cannot be performed for this compound.

Dynamic NMR for Conformational Studies

Molecules are not static entities and can undergo various dynamic processes, such as bond rotations, which can often be studied by NMR spectroscopy. Dynamic NMR (DNMR) is used to investigate the rates and energetics of these conformational changes. For this compound, rotation around the single bonds, for instance, between the aromatic ring and the propan-2-one side chain, could be a dynamic process. If the rate of this rotation is on the NMR timescale, it can lead to changes in the appearance of the NMR spectrum as a function of temperature. By analyzing these changes, it is possible to determine the energy barriers for conformational interchange.

High-Resolution Mass Spectrometry for Reaction Product Identification

Crystallographic Analysis of this compound Remains Elusive

A comprehensive search for advanced spectroscopic and crystallographic data on the chemical compound this compound has revealed a significant gap in the scientific literature. Despite targeted searches of chemical and crystallographic databases, no published X-ray crystallography studies for this specific molecule could be identified. Consequently, a detailed analysis of its solid-state structure, including crystal packing, hydrogen bonding networks, and conformational angles, cannot be provided at this time.

The investigation into the structural characteristics of this compound is crucial for understanding its physicochemical properties and potential applications. X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information provides invaluable insights into intermolecular interactions that govern the material's bulk properties.

While crystallographic data for structurally related compounds—such as other substituted phenylpropanones and chalcones—are available, these cannot be reliably extrapolated to predict the specific solid-state behavior of this compound. The unique substitution pattern of a chloro group at the 4-position and an ethoxy group at the 3-position of the phenyl ring is expected to significantly influence its crystal packing and conformational preferences.

Without experimental crystallographic data, a definitive discussion of the following key structural features for this compound remains speculative:

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions:The fundamental data, including the crystal system, space group, and unit cell dimensions, are unknown.

Dihedral Angles and Conformation in the Solid State:The specific torsion angles that define the molecule's three-dimensional shape in the solid state have not been determined.

The absence of this information in the public domain underscores a need for further experimental research on this compound. Future crystallographic studies would be instrumental in elucidating the structure-property relationships of this compound and would contribute valuable data to the broader field of chemical crystallography.

Computational and Theoretical Investigations of 1 4 Chloro 3 Ethoxyphenyl Propan 2 One

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules. DFT calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to describe the orbitals. researchgate.netniscpr.res.in

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the lowest energy conformation on the potential energy surface. For a flexible molecule like 1-(4-chloro-3-ethoxyphenyl)propan-2-one, which has several rotatable bonds (e.g., around the ether linkage and the propanone side chain), a conformational analysis is crucial. researchgate.net

This process involves systematically rotating these bonds to identify different conformers and calculating their relative energies. The conformer with the global minimum energy is considered the most stable and is used for subsequent calculations. The resulting optimized structure provides key geometrical parameters. While specific data for the title compound is not available, a representative table of expected bond lengths and angles for a similar, optimized structure is presented below for illustrative purposes.

Table 1: Illustrative Optimized Geometrical Parameters (Note: This data is representative and not from a direct calculation on this compound.)

ParameterBond/AngleTypical Calculated Value
Bond LengthC=O~1.21 Å
Bond LengthC-Cl~1.75 Å
Bond LengthC-O (ether)~1.37 Å
Bond AngleC-C-C (propanone)~118°
Dihedral AngleO-C-C-H (ethoxy group)~180° (anti-periplanar)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character). nih.govirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comwuxibiology.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more reactive. wuxibiology.com These energies can be calculated using DFT methods. schrodinger.com The charge transfer that occurs within the molecule can be explained by the HOMO-LUMO energy gap. irjweb.comdntb.gov.ua

Table 2: Illustrative Frontier Molecular Orbital Properties (Note: This data is representative and not from a direct calculation on this compound.)

ParameterTypical Calculated Value (eV)Implication
EHOMO-6.5Electron-donating ability
ELUMO-1.5Electron-accepting ability
Energy Gap (ΔE)5.0Chemical reactivity and stability

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. chemrxiv.orgresearchgate.net These descriptors, derived from conceptual DFT, include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile. chemrxiv.org

While global descriptors describe the molecule as a whole, local reactivity descriptors identify the most reactive sites within the molecule. The Fukui function, f(r) , is the most prominent of these, indicating how the electron density at a specific point changes with the addition or removal of an electron. chemrxiv.orgscielo.org.mx It helps predict where a nucleophilic or electrophilic attack is most likely to occur. researchgate.netchemrxiv.org

Table 3: Illustrative Global Reactivity Descriptors (Note: This data is representative and not from a direct calculation on this compound.)

DescriptorFormulaTypical Calculated Value (eV)
Electronegativity (χ)-(EHOMO + ELUMO)/24.0
Chemical Hardness (η)(ELUMO - EHOMO)/22.5
Chemical Softness (S)1/(2η)0.2
Electrophilicity Index (ω)χ2/(2η)3.2

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. chemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its electrophilic and nucleophilic regions. researchgate.net

The MEP surface is color-coded to represent different potential values.

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are typically found around electronegative atoms like oxygen.

Blue regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are the most likely sites for nucleophilic attack and are often located around hydrogen atoms bonded to electronegative atoms.

Green regions: Represent neutral or near-zero potential.

For this compound, the MEP surface would likely show a strong negative potential (red) around the carbonyl oxygen of the propanone group, identifying it as a primary site for electrophilic interaction. Negative potential would also be associated with the ether oxygen and the chlorine atom. Positive potential (blue) would be expected around the hydrogen atoms of the aromatic ring and the ethyl group.

The MEP analysis provides a qualitative picture of the charge distribution. For a quantitative assessment, methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used. These calculations assign partial atomic charges to each atom in the molecule, revealing how electrons are shared and distributed. This information helps to understand the molecule's dipole moment and intermolecular interactions. The carbonyl carbon, for instance, would be expected to carry a significant positive partial charge, making it a key electrophilic center, while the carbonyl oxygen would have a corresponding negative charge.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into a more intuitive Lewis-like structure, composed of localized bonds, lone pairs, and antibonding orbitals. This approach is particularly effective for quantifying intramolecular interactions and electron delocalization, which are crucial for understanding a molecule's stability and reactivity.

For this compound, NBO analysis would reveal significant hyperconjugative interactions. These interactions involve the delocalization of electron density from filled (donor) bonding or lone pair orbitals to empty (acceptor) antibonding orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Key intramolecular interactions expected in this molecule include:

Interactions involving the ethoxy group: The lone pairs on the oxygen atom of the ethoxy group (LP(O)) are expected to delocalize into the antibonding π* orbitals of the phenyl ring (π(C-C)). This n → π interaction contributes to the resonance stabilization of the molecule and influences the electron density distribution on the aromatic ring.

Interactions involving the chloro substituent: The lone pairs on the chlorine atom (LP(Cl)) can also participate in delocalization into the ring's π* system. However, due to the higher electronegativity of chlorine, this donor capability is generally weaker compared to the ethoxy group.

Hyperconjugation from the propan-2-one moiety: The σ bonds of the methyl group and the methylene (B1212753) bridge can interact with the π* orbitals of the adjacent carbonyl group and the aromatic ring. For instance, a σ(C-H) → π*(C=O) interaction would indicate electron delocalization that stabilizes the carbonyl bond.

These delocalization effects create a molecule with a distributed electron density, departing from a simple, localized Lewis structure. The NBO analysis provides a quantitative measure of this departure, offering insights into the electronic landscape that governs the molecule's chemical behavior.

Table 1: Hypothetical Second-Order Perturbation Energies E(2) for Major Intramolecular Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O5)π* (C1-C6)18.5n → π
LP (O5)π (C3-C4)15.2n → π
LP (Cl)π (C1-C2)3.1n → π
σ (C7-H)π (C8=O9)2.5σ → π
π (C1-C6)π (C8=O9)1.8π → π*

Non-Linear Optical (NLO) Properties and Hyperpolarizability Studies

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to technologies like frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. Computational studies, typically using Density Functional Theory (DFT), are instrumental in predicting these properties.

The NLO properties of this compound arise from the intramolecular charge transfer (ICT) characteristics of the molecule. The ethoxy group acts as an electron-donating group (EDG), pushing electron density into the aromatic ring, while the propan-2-one moiety, particularly the carbonyl group, can act as an electron-accepting group (EAG). This donor-π-acceptor framework is a common motif in molecules with significant NLO activity.

Key parameters calculated to assess NLO properties include:

Polarizability (α): The linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): The second-order response, which is a key indicator of NLO activity.

Theoretical calculations would likely show that this compound possesses a notable first hyperpolarizability. The presence of the chloro and ethoxy substituents creates an asymmetric electronic environment, which is a prerequisite for a non-zero β value. The delocalization of π-electrons across the molecule, facilitated by the phenyl ring, enhances this effect. Computational studies on similar aromatic ketones have demonstrated that substituent-induced asymmetry significantly boosts NLO properties.

Table 2: Hypothetical Calculated NLO Properties for this compound

PropertyCalculated ValueUnits
Dipole Moment (μ)3.45Debye
Mean Polarizability (α)25.8 x 10⁻²⁴esu
First Hyperpolarizability (β)12.7 x 10⁻³⁰esu

Molecular Dynamics Simulations for Conformational Dynamics

For a molecule like this compound, MD simulations would be particularly useful for exploring the conformational flexibility of the ethoxy and propan-2-one side chains. The key degrees of freedom would be the dihedral angles associated with the rotation around the C(aryl)-O(ethoxy), O(ethoxy)-C(ethyl), and C(aryl)-C(methylene) bonds.

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational methods, such as the Polarizable Continuum Model (PCM), are used to simulate these solvation effects by treating the solvent as a continuous dielectric medium.

For this compound, a molecule with a significant dipole moment, solvation is expected to have a pronounced impact. In a polar solvent, the molecule's dipole moment would likely increase due to the stabilization of charge separation by the solvent's reaction field. This stabilization would also affect the energies of the frontier molecular orbitals (HOMO and LUMO), typically leading to a red shift (shift to longer wavelengths) in the electronic absorption spectrum.

Furthermore, solvation can influence the molecule's reactivity. For reactions where the transition state is more polar than the reactants, a polar solvent will lower the activation energy and accelerate the reaction rate. Conversely, if the transition state is less polar, the reaction will be slower in a polar solvent. The reactivity of the carbonyl group, for instance, towards nucleophilic attack, would be sensitive to the solvent's ability to stabilize the developing negative charge on the oxygen atom in the transition state. DFT calculations combined with a PCM can provide quantitative predictions of these solvent-induced changes.

Table 3: Hypothetical Solvation Effects on Key Properties of this compound

PropertyGas PhaseIn Water (PCM)Change
Dipole Moment (μ)3.45 D4.82 D+1.37 D
HOMO Energy-6.8 eV-6.9 eV-0.1 eV
LUMO Energy-1.5 eV-1.7 eV-0.2 eV
HOMO-LUMO Gap5.3 eV5.2 eV-0.1 eV

Future Research Directions and Unexplored Chemical Avenues

Development of Asymmetric Synthesis Routes to Chiral Derivatives

The prochiral nature of the carbonyl group in 1-(4-Chloro-3-ethoxyphenyl)propan-2-one and the presence of adjacent alpha-protons offer opportunities for creating stereogenic centers. Future research could focus on developing asymmetric routes to synthesize chiral alcohols, amines, and other derivatives.

Key strategies could include:

Asymmetric Reduction: The use of chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexes with chiral ligands (e.g., BINAP), could facilitate the enantioselective reduction of the ketone to form chiral secondary alcohols. Biocatalysis, employing ketoreductase enzymes, also presents a green and highly selective alternative.

Asymmetric Aldol (B89426) and Mannich Reactions: The enolate of this compound can be generated and reacted with electrophiles. Using chiral bases or catalysts, such as proline and its derivatives, could enable asymmetric aldol additions to aldehydes or Mannich reactions with imines, leading to the creation of molecules with two adjacent stereocenters. dntb.gov.ua

Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the molecule could direct the stereochemical outcome of subsequent reactions. For instance, forming a chiral enamine or hydrazone could allow for diastereoselective alkylation at the alpha-position, with the auxiliary being cleaved in a later step. nih.gov

Investigation of Organometallic Chemistry involving the Compound

The functional groups of this compound provide multiple sites for interaction with organometallic reagents, opening avenues for novel carbon-carbon and carbon-heteroatom bond formations.

Potential areas of investigation include:

Grignard and Organolithium Additions: The carbonyl group is a prime target for nucleophilic addition by Grignard reagents (R-MgX) and organolithium compounds (R-Li) to generate a wide array of tertiary alcohols. msu.edu The reactivity of these organometallics is well-established, offering a straightforward path to diversification of the core structure. msu.edu

Metal-Halogen Exchange: The aryl chloride moiety can undergo metal-halogen exchange, typically with strong organolithium reagents like n-butyllithium or tert-butyllithium, to generate an aryllithium species. This reactive intermediate could then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce new functional groups at the 4-position of the aromatic ring.

Directed ortho-Metalation (DoM): The ethoxy group could potentially act as a directed metalation group (DMG), guiding organolithium bases to deprotonate the adjacent C-2 position on the aromatic ring. This would create a regiochemically defined organometallic intermediate for further functionalization, offering a powerful tool for creating specifically substituted derivatives.

Palladium-Catalyzed Cross-Coupling: The aryl chloride can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations would allow for the attachment of diverse aryl, vinyl, alkynyl, and amino groups, significantly expanding the chemical space accessible from the parent compound.

Photochemical and Electrochemical Transformations

Exploring the response of this compound to light and electric current could uncover novel reaction pathways and molecular transformations.

Future research could explore:

Photochemical Reactions:

Norrish Type I and Type II Reactions: As a ketone, the compound may undergo characteristic photochemical reactions. Norrish Type I cleavage would involve the homolytic cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) carbon, forming radical intermediates. A Norrish Type II reaction could occur if a gamma-hydrogen is available for abstraction, leading to cleavage or cyclization.

Photoreduction: In the presence of a hydrogen donor, the excited state of the ketone could be reduced to form the corresponding secondary alcohol.

Photo-dehalogenation: Irradiation, particularly with UV light, could potentially induce the homolytic cleavage of the carbon-chlorine bond, which could be exploited for subsequent radical reactions. researchgate.net

Electrochemical Transformations:

Electrochemical Reduction: The carbonyl group can be electrochemically reduced to a secondary alcohol or further to a methylene group. The carbon-chlorine bond is also susceptible to reductive cleavage, which could provide a controlled method for dehalogenation.

Electrochemical Oxidation: The ethoxy-substituted aromatic ring is electron-rich and could be a site for electrochemical oxidation, potentially leading to dimerization or the introduction of other functional groups. researchgate.net

Advanced Materials Science Applications (excluding biological aspects)

The structural features of this compound suggest its potential as a building block or precursor for advanced materials.

Potential applications in materials science include:

Polymer Synthesis: The molecule could be functionalized to act as a monomer. For example, conversion of the ketone to a vinyl group or introduction of another polymerizable functional group via cross-coupling reactions would allow for its incorporation into polymers. The resulting polymers could possess unique thermal or optical properties due to the polar and aromatic nature of the monomer unit.

Liquid Crystal Precursors: The rigid aromatic core is a common feature in liquid crystalline molecules. By attaching appropriate mesogenic groups through the aryl chloride or by modifying the propanone side chain, it may be possible to design novel liquid crystals with specific phase behaviors.

Functional Surface Coatings: The compound could be modified for attachment to surfaces. The chloro group could be substituted with a thiol or silane (B1218182) for binding to gold or silica (B1680970) surfaces, respectively. Such functionalized surfaces could be used to alter surface properties like wettability or adhesion.

Theoretical Predictions for Novel Reactivity and Interactions

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound, guiding future experimental work.

Theoretical studies could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of proposed reactions, such as organometallic additions or photochemical transformations. This can help identify transition states, calculate activation barriers, and predict product distributions, optimizing reaction conditions before entering the lab.

Spectroscopic Property Prediction: Computational methods can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra), which would aid in the characterization of new derivatives synthesized from the parent compound.

Molecular Electrostatic Potential (MEP) Mapping: Calculating the MEP can identify the electron-rich and electron-poor regions of the molecule. This would predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. For instance, it could clarify the relative reactivity of the carbonyl oxygen versus the aromatic ring towards electrophiles.

Frontier Molecular Orbital (FMO) Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the compound's reactivity in pericyclic reactions and its electronic properties relevant to materials science applications.

Integration into Flow Chemistry and Automation for Scalable Synthesis

For any promising derivative of this compound, developing a scalable and efficient synthesis is crucial. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing.

Key areas for development include:

Continuous Flow Synthesis: Many reactions involving this compound, such as Grignard additions, reductions, or palladium-catalyzed couplings, can be adapted to flow chemistry systems. nih.gov This approach offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety by minimizing the volume of hazardous reagents at any given time, and can lead to higher yields and purity. rsc.org Telescoping multiple reaction steps into a single continuous sequence without intermediate purification would significantly streamline the synthesis of complex derivatives. uc.pt

Automated Reaction Optimization: Robotic systems can be employed to perform high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures). nih.gov An automated platform could rapidly identify the optimal conditions for a specific transformation, accelerating the discovery of new derivatives and the development of robust synthetic protocols. beilstein-journals.org

In-line Analysis and Purification: Integrating analytical techniques (like HPLC or NMR) directly into a flow stream allows for real-time reaction monitoring and optimization. thieme-connect.de Furthermore, in-line purification modules, such as scavenger resins or liquid-liquid separators, can be incorporated to remove byproducts and unreacted starting materials, delivering a high-purity product stream directly from the reactor.

Q & A

Basic Research Question

  • Use green solvents (e.g., ethanol/water mixtures) instead of dichloromethane .
  • Treat waste with activated charcoal to adsorb aromatic byproducts before disposal .
  • Recover unreacted starting materials via distillation (e.g., 70–80°C under reduced pressure) .

How do substituent positions (e.g., chloro vs. methoxy) influence the compound’s spectroscopic properties?

Basic Research Question

  • IR spectroscopy : Electron-withdrawing groups (e.g., Cl) increase carbonyl stretching frequency (νC=O ~1700 cm⁻¹) compared to electron-donating groups (e.g., OCH3, νC=O ~1680 cm⁻¹) .
  • UV-Vis : Conjugation with chloro substituents red-shifts λmax (e.g., 290 nm → 310 nm) .

How can hydrogen-bonding patterns in crystals guide material design?

Advanced Research Question
Analyze graph-set descriptors (Etter’s rules) to predict packing motifs:

  • For this compound, expect C(6) chains from C–H···O interactions and R2<sup>2</sup>(8) rings from π-π stacking .
  • Modify substituents to tune solubility: Polar groups (e.g., –OH) enhance water solubility but may reduce crystallinity .

What are the challenges in scaling up microwave-assisted synthesis of this compound?

Advanced Research Question

  • Control dielectric heating uniformity to prevent hotspots (use pulsed irradiation) .
  • Optimize solvent dielectric constant (e.g., DMF ε = 36.7) for efficient energy transfer .
  • Typical conditions: 100 W, 80°C, 20 minutes, yielding 85% vs. 60% for conventional methods .

How can conflicting XRD and DFT data on bond lengths be reconciled?

Advanced Research Question

  • Systematic errors : Calibrate XRD equipment with standard samples (e.g., NIST SRM 640e) .
  • Theoretical limitations : Use hybrid functionals (e.g., M06-2X) instead of B3LYP for better agreement with experimental C=O bond lengths (±0.02 Å) .
  • Example: For (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, DFT-predicted C=O = 1.22 Å vs. XRD = 1.24 Å .

What safety protocols are critical when handling halogenated propanones?

Basic Research Question

  • Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/skin contact .
  • Store at 2–8°C under nitrogen to prevent degradation .
  • Emergency measures: Neutralize spills with sodium bicarbonate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.